2-Fluoro-4-(propan-2-yl)benzoic acid
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Overview
Description
2-Fluoro-4-(propan-2-yl)benzoic acid is an organic compound with the molecular formula C10H11FO2. It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by an isopropyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
The primary targets of 2-Fluoro-4-(propan-2-yl)benzoic acid are currently unknown . This compound is a derivative of benzoic acid, which is widely used in the pharmaceutical industry due to its antimicrobial properties . .
Mode of Action
As a derivative of benzoic acid, it may share similar properties, such as disrupting bacterial cell membranes . .
Biochemical Pathways
Some benzoic acid derivatives are known to be involved in the metabolism of certain bacteria , but it is unclear whether this compound has similar effects.
Pharmacokinetics
The compound also has a high lipophilicity, which can influence its distribution within the body .
Action Environment
The action of this compound can be influenced by various environmental factors . For example, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . The presence of other compounds can also affect its action, as they can compete with the compound for binding sites or affect its metabolism .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties and roles of 2-Fluoro-4-(propan-2-yl)benzoic acid are not well-documented in the literature. Benzoic acid derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific functional groups present in the compound .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(propan-2-yl)benzoic acid typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(propan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-Fluoro-4-(propan-2-yl)benzaldehyde or this compound.
Reduction: Formation of 2-Fluoro-4-(propan-2-yl)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
2-Fluoro-4-(propan-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(methyl)benzoic acid: Similar structure but with a methyl group instead of an isopropyl group.
4-(Propan-2-yl)benzoic acid: Lacks the fluorine atom at the 2-position.
2-Fluoro-4-(tert-butyl)benzoic acid: Contains a tert-butyl group instead of an isopropyl group.
Uniqueness
2-Fluoro-4-(propan-2-yl)benzoic acid is unique due to the presence of both the fluorine atom and the isopropyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the isopropyl group influences its hydrophobicity and binding interactions .
Properties
IUPAC Name |
2-fluoro-4-propan-2-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKJKOYSMFXNRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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